molecular formula C25H27N3O5S2 B2523400 4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921570-97-0

4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2523400
CAS No.: 921570-97-0
M. Wt: 513.63
InChI Key: UPGNYFXFWLZUPM-UHFFFAOYSA-N
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Description

This compound (CAS: 921797-95-7, C₂₇H₂₉N₃O₅S₂, MW: 539.67) features a benzamide core substituted at the para position with a butyl(methyl)sulfamoyl group. The N-linked 1,3-thiazol-2-yl moiety is further modified with a 7-ethoxy-1-benzofuran-2-yl group .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-6-14-28(3)35(30,31)19-12-10-17(11-13-19)24(29)27-25-26-20(16-34-25)22-15-18-8-7-9-21(32-5-2)23(18)33-22/h7-13,15-16H,4-6,14H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGNYFXFWLZUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the benzofuran moiety, and the final coupling with the benzamide core. Common reagents used in these reactions include thionyl chloride, ethyl bromoacetate, and various amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process. The choice of method depends on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Sulfamoyl Benzamide Derivatives with Modified Substituents

(a) 4-[Cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (BB00079)
  • Structural Difference : Cyclohexyl replaces butyl in the sulfamoyl group.
  • Activity: No direct bioactivity data reported.
(b) LMM5 and LMM11 (1,3,4-Oxadiazole Analogs)
  • Structural Differences :
    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Activity : Both compounds inhibit thioredoxin reductase (Trr1) in Candida albicans, with antifungal efficacy comparable to fluconazole .
  • Key Contrast : The 1,3,4-oxadiazole ring in LMM5/LMM11 vs. the 1,3-thiazole in the target compound may alter binding kinetics due to differences in electron distribution and hydrogen-bonding capacity.

Thiazole-Modified Analogs

(a) N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structural Difference: Phenoxy group replaces sulfamoyl; lacks benzofuran.
  • Activity : Reported 129.23% bioactivity in plant growth modulation (p<0.05), suggesting thiazole-linked benzamides may broadly influence biological pathways .
(b) 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Structural Difference : Diethylsulfamoyl and nitrophenyl substituents.
  • Implications : The nitro group (electron-withdrawing) may enhance binding to charged enzyme pockets, contrasting with the ethoxybenzofuran (electron-donating) in the target compound .

Benzothiazole and Furan Hybrids

(a) 4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
  • Structural Difference : Benzothiazole replaces thiazole; includes methylsulfanyl and furylmethyl groups.

Structure-Activity Relationship (SAR) Insights

  • Sulfamoyl Substitutions : Butyl/methyl (target) vs. cyclohexyl/methyl (BB00079) vs. benzyl/methyl (LMM5). Larger alkyl groups (e.g., cyclohexyl) may improve lipophilicity but hinder solubility.
  • Heterocyclic Core : Thiazole (target) vs. oxadiazole (LMM5/LMM11). Oxadiazoles often exhibit higher metabolic stability but lower hydrogen-bonding capacity.
  • Aryl Modifications : 7-Ethoxybenzofuran (target) vs. nitrophenyl () or methoxyphenyl (LMM5). Electron-donating groups (e.g., ethoxy) may enhance π-π stacking in hydrophobic enzyme pockets.

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